Methyldopa

説明

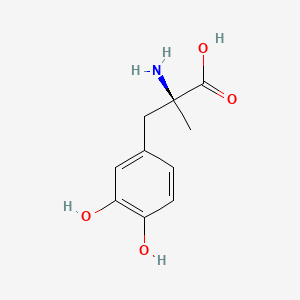

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6/h2-4,12-13H,5,11H2,1H3,(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJCSPKMFHVPWAR-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Record name | METHYL DOPA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20642 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27289-76-5 | |

| Record name | L-Tyrosine, 3-hydroxy-α-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27289-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5023295 | |

| Record name | (-)-Methyldopa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl dopa appears as colorless or almost colorless crystals or white to yellowish-white fine powder. Almost tasteless. In the sesquihydrate form. pH (saturated aqueous solution) about 5.0. (NTP, 1992), Solid | |

| Record name | METHYL DOPA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20642 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyldopa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011754 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>31.7 [ug/mL] (The mean of the results at pH 7.4), 1 to 10 mg/mL at 73 °F (NTP, 1992), Sol in water @ 25 °C: approx 10 mg/ml /D-form/, Sol in water @ 25 °C: approx 18 mg/ml /DL-form/, In water @ 25 °C: about 10 mg/ml; practically insol in common org solvents; sol in dil mineral acids, Soluble in isopropanol, ethanol, and water., 10mg/mL at 25 °C | |

| Record name | SID8139902 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | METHYL DOPA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20642 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyldopa | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00968 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYLDOPA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/218 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyldopa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011754 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Minute, anhyd crystals from methanol, WHITE TO YELLOWISH WHITE, FINE POWDER, WHICH MAY CONTAIN FRIABLE LUMPS | |

CAS No. |

555-30-6, 41372-08-1 | |

| Record name | METHYL DOPA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20642 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyldopa | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyldopa [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyldopa | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00968 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | methyldopa | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Tyrosine, 3-hydroxy-.alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (-)-Methyldopa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyldopa | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLDOPA ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4R0H12F6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLDOPA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/218 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyldopa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011754 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

572 °F approximately (decomposes) (NTP, 1992), >300, 300 °C | |

| Record name | METHYL DOPA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20642 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyldopa | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00968 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyldopa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011754 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Central α2-Adrenergic Agonism of Methyldopa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyldopa is a centrally-acting antihypertensive agent that has been a therapeutic option for decades, particularly in specific patient populations such as pregnant women.[1][2] Its mechanism of action is not direct but relies on its metabolic conversion to a pharmacologically active substance that engages with the central nervous system's machinery for blood pressure regulation. This guide provides a detailed examination of the molecular and physiological steps involved in this compound's therapeutic effect, focusing on its ultimate action as an agonist at presynaptic α2-adrenergic receptors. We will explore the metabolic pathway, the subsequent signaling cascade, quantitative parameters of its activity, and the experimental protocols used to elucidate this mechanism.

The Prodrug Nature of this compound and its Bioactivation

This compound itself is not the active therapeutic agent. It is a prodrug that must undergo a series of enzymatic conversions within the central nervous system (CNS) to exert its antihypertensive effect.[1][2]

-

CNS Penetration: Being lipid-soluble, this compound effectively crosses the blood-brain barrier to enter the CNS.[3]

-

Neuronal Uptake: It is taken up by adrenergic neurons.

-

Metabolic Conversion: Inside these neurons, this compound is metabolized by the same enzymatic pathway responsible for the synthesis of the endogenous neurotransmitter, norepinephrine (B1679862).

-

Step 1: The enzyme Aromatic L-amino acid decarboxylase (LAAD), also known as DOPA decarboxylase, converts this compound to alpha-methyldopamine (B1210744).[4]

-

Step 2: Subsequently, the enzyme dopamine (B1211576) β-hydroxylase (DBH) converts alpha-methyldopamine into alpha-methylnorepinephrine.[4][5]

-

This alpha-methylnorepinephrine is the key active metabolite responsible for the therapeutic action of this compound.[1][3] It acts as a "false neurotransmitter."[4][5]

Mechanism of Action: α2-Adrenergic Receptor Agonism

The primary mechanism of action of this compound is mediated by its active metabolite, alpha-methylnorepinephrine, which functions as a potent agonist at presynaptic α2-adrenergic receptors located on central adrenergic neurons.[1][2][4]

-

Receptor Binding and Activation: Alpha-methylnorepinephrine binds to and stimulates these presynaptic α2-autoreceptors. These receptors are part of a negative feedback loop that regulates the release of norepinephrine.[6][7]

-

Inhibition of Norepinephrine Release: The activation of these Gi protein-coupled receptors inhibits the further release of norepinephrine from the presynaptic nerve terminal into the synapse.[4][6][8]

-

Reduced Sympathetic Outflow: This reduction in central norepinephrine release leads to a decrease in the overall sympathetic outflow from the vasomotor center in the brainstem.[1][2][3]

-

Antihypertensive Effect: The diminished sympathetic signaling to the periphery results in reduced peripheral vascular resistance and a subsequent lowering of arterial blood pressure.[2][3]

Signaling Pathway

The stimulation of presynaptic α2-adrenergic receptors by alpha-methylnorepinephrine initiates a downstream signaling cascade characteristic of Gi protein-coupled receptors.[6][9]

-

Gi Protein Activation: Receptor activation leads to the dissociation of the heterotrimeric Gi protein into its Gαi and Gβγ subunits.

-

Inhibition of Adenylyl Cyclase: The Gαi subunit directly inhibits the enzyme adenylyl cyclase.[7][8][10]

-

Decreased cAMP Levels: This inhibition results in a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[8][10]

-

Modulation of Ion Channels and Vesicle Release: The reduction in cAMP levels and subsequent decrease in Protein Kinase A (PKA) activity, along with actions of the Gβγ subunit, leads to the modulation of ion channels (e.g., inhibition of voltage-gated calcium channels) and other proteins involved in synaptic vesicle fusion.[8][11] This ultimately culminates in the inhibition of norepinephrine exocytosis.

Caption: Gi-coupled signaling pathway leading to inhibition of neurotransmitter release.

Quantitative Data

While specific binding affinity (Ki) and efficacy (EC50) values for alpha-methylnorepinephrine are distributed across numerous primary research articles, this section summarizes the antihypertensive efficacy of the parent drug, this compound, from clinical studies.

Table 1: Antihypertensive Efficacy of this compound vs. Placebo

| Study Population | This compound Daily Dose Range | Mean Systolic BP Reduction (mmHg) | 95% Confidence Interval (Systolic) | Mean Diastolic BP Reduction (mmHg) | 95% Confidence Interval (Diastolic) | Source |

| Patients with Primary Hypertension | 500 - 2250 mg | 13 | 6 - 20 | 8 | 4 - 13 | [12][13][14] |

| Patients with Resistant Hypertension | 500 mg (250 mg twice daily) | 18.44 | 15.13 - 21.75 | 11.52 | 9.41 - 13.63 | [15] |

Note: The data reflects the overall effect of this compound administration, which is dependent on its conversion to the active metabolite.

Key Experimental Protocols

The mechanism of action of this compound and its active metabolite has been elucidated through various in vitro and in vivo experimental techniques. A foundational method is the radioligand receptor binding assay, used to determine the affinity of compounds for specific receptor subtypes.

Protocol: Radioligand Receptor Binding Assay (Competitive Inhibition)

This protocol is a generalized method to determine the binding affinity (Ki) of a non-radiolabeled compound (e.g., alpha-methylnorepinephrine) by measuring its ability to compete with a known radioligand for binding to α2-adrenergic receptors. [16][17][18] Objective: To determine the binding affinity (Ki) of a test compound for a specific α2-adrenergic receptor subtype.

Materials:

-

Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing a specific human α2-adrenergic receptor subtype (α2A, α2B, or α2C). [16]* Radioligand: A high-affinity α2-adrenergic receptor radiolabeled antagonist, such as [3H]rauwolscine or [3H]yohimbine. [19]* Test Compound: Alpha-methylnorepinephrine.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., phentolamine) to saturate all receptors. * Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Filtration Apparatus: A cell harvester (e.g., Brandel) with glass fiber filters. [18]* Scintillation Counter: For quantifying radioactivity.

Methodology:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest and isolate the membrane fraction through differential centrifugation. Resuspend the membrane pellet in the assay buffer. [18]2. Assay Setup: In a 96-well plate or individual tubes, set up the following conditions in triplicate:

-

Total Binding: Membrane preparation + radioligand.

-

Non-specific Binding: Membrane preparation + radioligand + excess non-labeled antagonist.

-

Competitive Binding: Membrane preparation + radioligand + varying concentrations of the test compound (alpha-methylnorepinephrine).

-

-

Incubation: Incubate the reactions at a specified temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium. [18]4. Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Use non-linear regression analysis to fit the data to a one-site or two-site binding model and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Diagram 3: Workflow for a Radioligand Receptor Binding Assay

Caption: Generalized workflow for a competitive radioligand binding experiment.

Conclusion

The antihypertensive effect of this compound is a classic example of prodrug pharmacology, relying on central metabolic activation to a "false neurotransmitter," alpha-methylnorepinephrine. This active metabolite hijacks the endogenous regulatory system for sympathetic tone by acting as a potent agonist at presynaptic α2-adrenergic autoreceptors. The subsequent activation of the Gi-coupled signaling pathway leads to an inhibition of norepinephrine release, a reduction in central sympathetic outflow, and ultimately, a decrease in arterial blood pressure. The quantitative efficacy and molecular interactions of this mechanism have been well-characterized through a combination of clinical trials and established in vitro pharmacological assays, cementing its place in the therapeutic armamentarium.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]

- 6. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 7. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Alpha-2 Adrenergic Receptors - Life Science Products | StressMarq Biosciences Inc. [stressmarq.com]

- 11. Activation of alpha-2 adrenergic receptors inhibits norepinephrine release by a pertussis toxin-insensitive pathway independent of changes in cytosolic calcium in cultured rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound reduces blood pressure in people with high blood pressure | Cochrane [cochrane.org]

- 14. This compound for primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound supplement for resistant essential hypertension: a prospective randomized placebo control crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Binding and functional characterization of alpha-2 adrenergic receptor subtypes on pig vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Methyldopa in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyldopa, a centrally-acting alpha-2 adrenergic agonist, has long been a cornerstone in the management of hypertension, particularly in specific patient populations such as pregnant women. Understanding its pharmacokinetic and metabolic profile in preclinical models is crucial for its continued study and the development of new chemical entities with similar mechanisms of action. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in key preclinical species. Detailed experimental protocols, quantitative pharmacokinetic data, and visualizations of its metabolic and signaling pathways are presented to serve as a valuable resource for researchers in the field of drug development.

Introduction

This compound is a prodrug that exerts its antihypertensive effect through its active metabolite, α-methylnorepinephrine.[1][2] This metabolite acts as a selective agonist for α2-adrenergic receptors in the central nervous system, leading to a reduction in sympathetic outflow and consequently, a decrease in arterial blood pressure.[3][4] Preclinical pharmacokinetic and metabolism studies are essential to characterize the disposition of this compound and to understand how its unique properties contribute to its pharmacological activity. This guide synthesizes available data from various preclinical models to provide a detailed understanding of this compound's journey through the body.

Pharmacokinetics in Preclinical Models

The pharmacokinetic profile of this compound has been investigated in several preclinical species. The following tables summarize the key pharmacokinetic parameters following oral and intravenous administration.

Pharmacokinetic Parameters in Rats

| Parameter | Oral Administration (Fasted) | Oral Administration (Fed) | Intravenous Administration |

| Dose | Rat equivalent of 500 mg/60 kg human dose[2] | Rat equivalent of 500 mg/60 kg human dose[2] | 50 mg/kg[5] |

| Cmax | ~1800 ng/mL[2] | ~1200 ng/mL[2] | Not Applicable |

| Tmax | ~1 hour[2] | ~2 hours[2] | Not Applicable |

| AUC | ~4500 ngh/mL[2] | ~3000 ngh/mL[2] | Data not available |

| Half-life (t½) | Data not available | Data not available | Data not available |

| Bioavailability | Data not available | Data not available | Not Applicable |

| Clearance (CL) | Data not available | Data not available | Data not available |

| Volume of Distribution (Vd) | Data not available | Data not available | Data not available |

Note: The oral pharmacokinetic data in rats is derived from graphical representations in the cited patent and should be considered approximate.

Pharmacokinetic Parameters in Dogs

| Parameter | Oral Administration | Intra-arterial Administration |

| Dose | Not specified | Not specified |

| Cmax | Data not available | Not Applicable |

| Tmax | Data not available | Not Applicable |

| AUC | Data not available | Data not available |

| Half-life (t½) | 6.0 ± 5.2 hours | 3.1 ± 1.8 hours |

| Bioavailability | Dose-dependent[6] | Not Applicable |

| Systemic Clearance (CL) | Data not available | 99.4 ± 24.6 mL/min |

| Volume of Distribution (Vd) | Data not available | Data not available |

Pharmacokinetic Parameters in Monkeys

Limited quantitative pharmacokinetic data for this compound in monkeys is available in the public domain. One study investigated the metabolic disposition of methyldopate (B129773), an ethyl ester of this compound, in rhesus monkeys, but did not provide direct pharmacokinetic parameters for the parent drug.[7]

Metabolism of this compound

This compound undergoes extensive metabolism, primarily in the liver and intestines.[6] The major metabolic pathways include decarboxylation, O-methylation, and conjugation.

Major Metabolites

The key metabolites of this compound include:

-

α-Methylnorepinephrine: The active metabolite responsible for the antihypertensive effect.[3]

-

α-Methyldopamine: A precursor to α-methylnorepinephrine.[8]

-

3-O-methyl-α-methyldopa: A major circulating metabolite.[1]

-

This compound-O-sulfate: A significant conjugate found in plasma.[3]

-

3,4-dihydroxyphenylacetone: A ketone metabolite.[1]

Metabolic Pathway of this compound

The following diagram illustrates the primary metabolic transformation of this compound.

Mechanism of Action: α2-Adrenergic Receptor Signaling

The active metabolite of this compound, α-methylnorepinephrine, exerts its antihypertensive effect by stimulating central α2-adrenergic receptors. This stimulation activates an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase.[7][9] The reduction in cyclic AMP (cAMP) levels leads to a decrease in sympathetic outflow from the central nervous system.

Experimental Protocols

The following sections outline typical methodologies for conducting preclinical pharmacokinetic studies of this compound.

Animal Models

-

Species: Sprague-Dawley or Wistar rats are commonly used. Beagle dogs and Rhesus monkeys can also be utilized for non-rodent studies.

-

Housing: Animals are housed in controlled environments with standard chow and water ad libitum, maintaining a 12-hour light/dark cycle.

Dosing and Administration

-

Oral Administration (Rats):

-

Vehicle: this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose or dissolved in water.

-

Dosing: Administration is typically performed via oral gavage using a suitable gavage needle. The dosing volume is generally kept low (e.g., 5-10 mL/kg) to avoid gastrointestinal distress.

-

-

Intravenous Administration:

-

Vehicle: this compound for intravenous administration is dissolved in a sterile isotonic solution, such as 0.9% saline.

-

Dosing: The drug is administered as a bolus injection or a short infusion, typically into a cannulated vein (e.g., jugular vein in rats).

-

Sample Collection

-

Blood Sampling (Rats):

-

Route: Serial blood samples (e.g., 0.2-0.3 mL) can be collected from a cannulated jugular or femoral vein. Alternatively, sparse sampling from the tail vein of different animals at each time point can be employed.

-

Time Points: For oral administration, typical time points include pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose. For intravenous administration, earlier time points (e.g., 0.083, 0.167 hours) are included.

-

Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.

-

-

Tissue Distribution:

-

At selected time points post-dose, animals are euthanized, and tissues of interest (e.g., brain, liver, kidneys, heart) are harvested.

-

Tissues are rinsed with cold saline, blotted dry, weighed, and homogenized. The homogenates are then processed for analysis.

-

Bioanalytical Method

A typical bioanalytical method for the quantification of this compound and its metabolites in plasma or tissue homogenates involves High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma, add an internal standard solution (e.g., a deuterated analog of this compound).

-

Precipitate proteins by adding a solvent like acetonitrile (B52724) or methanol.

-

Vortex and centrifuge the samples.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is typically employed.

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the parent drug and its metabolites.

-

Experimental Workflow

The following diagram provides a logical workflow for a typical preclinical pharmacokinetic study of this compound.

References

- 1. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US20190290607A1 - Administration of oral this compound - Google Patents [patents.google.com]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. mims.com [mims.com]

- 7. Metabolic disposition and cardiovascular effects of methyldopate in unanesthetized rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Pharmacokinetics of this compound. Plasma levels following single intravenous, oral and multiple oral dosage in normotensive and hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Centrally Acting Antihypertensive: A Technical Guide to the Discovery and History of Methyldopa

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of methyldopa, a centrally acting antihypertensive agent. It details the key experimental findings that elucidated its unique mode of action, presents quantitative data from clinical studies on its efficacy and safety, and outlines the methodologies of pivotal preclinical and clinical investigations. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the scientific journey of a significant therapeutic agent.

Introduction: A Historical Perspective

The story of this compound begins in the mid-20th century, a period of significant advancement in cardiovascular pharmacology. Synthesized in 1954, its chemical properties were further detailed in 1955.[1] However, it was not until 1960 that its antihypertensive effects in humans were first demonstrated.[1] During the 1970s, this compound rose to prominence as a first-line treatment for hypertension, valued for its efficacy, particularly in patient populations that were challenging to treat at the time, such as the elderly and those with renal insufficiency.[1]

Despite its success, the use of this compound in developed countries has since declined with the advent of newer antihypertensive agents with more favorable side-effect profiles.[1] Nevertheless, it remains a crucial medication in developing nations due to its low cost and is still considered a safe option for the management of hypertension during pregnancy.[1]

Mechanism of Action: A Central Nervous System Approach

This compound's antihypertensive effect is not exerted directly but through its active metabolite, α-methylnorepinephrine. This centrally mediated mechanism sets it apart from many other antihypertensive drugs.

The "False Neurotransmitter" Hypothesis

The prevailing theory behind this compound's action is the "false neurotransmitter" hypothesis. This compound, an analog of DOPA, crosses the blood-brain barrier and is metabolized by neuronal enzymes.[2][3]

-

Conversion to α-methylnorepinephrine: In the brain, this compound is converted to α-methyldopamine by DOPA decarboxylase, and subsequently to α-methylnorepinephrine by dopamine (B1211576) β-hydroxylase.[3]

-

Action on α2-adrenergic receptors: α-methylnorepinephrine acts as a potent agonist at presynaptic α2-adrenergic receptors in the brainstem.[4][5]

-

Inhibition of sympathetic outflow: Stimulation of these central α2-adrenergic receptors inhibits adrenergic neuronal outflow from the brainstem to the peripheral sympathetic nervous system.[1][4]

-

Reduction in peripheral resistance: This reduction in sympathetic tone leads to vasodilation and a decrease in total peripheral resistance, which in turn lowers blood pressure.[4][5]

Notably, this compound has minimal effect on cardiac output and renal blood flow, making it a suitable option for hypertensive patients with renal impairment.[4][5]

Quantitative Data from Clinical Studies

The clinical efficacy of this compound has been evaluated in numerous trials. The following tables summarize key quantitative findings.

Efficacy: Blood Pressure Reduction

A meta-analysis of twelve randomized controlled trials involving 595 patients with primary hypertension demonstrated a significant reduction in blood pressure with this compound treatment compared to placebo.[1][4]

| Dosage Range (mg/day) | Number of Trials (Patients) | Mean Systolic BP Reduction (mmHg) (95% CI) | Mean Diastolic BP Reduction (mmHg) (95% CI) |

| 500 - 2250 | 6 (231) | 13 (6 - 20) | 8 (4 - 13) |

| Table 1: Meta-analysis of Blood Pressure Reduction with this compound vs. Placebo.[4][6] |

In a study on resistant hypertension, the addition of this compound (250 mg twice daily) to existing optimal therapy resulted in a mean reduction of 18.44 mmHg in systolic blood pressure and 11.52 mmHg in diastolic blood pressure.[7]

Pharmacokinetic Properties

| Parameter | Value |

| Bioavailability | ~25% (range 8% to 62%) |

| Time to Peak Plasma Concentration | 3 to 6 hours |

| Maximum Blood Pressure Reduction | 4 to 6 hours after oral dose |

| Duration of Hypotensive Effect (IV) | 10 to 16 hours |

| Half-life | Approximately 105 minutes |

| Metabolism | Extensively in the liver and intestines |

| Excretion | Primarily in the urine |

| Table 2: Pharmacokinetic Parameters of this compound.[5] |

Adverse Effects

The use of this compound is associated with a range of adverse effects, with some occurring more frequently.

| Adverse Effect | Incidence | Notes |

| Common | ||

| Drowsiness/Sedation | Frequently reported, especially initially or with dose increases.[8] | Up to 20% of patients may discontinue therapy due to adverse effects.[9] |

| Headache | Common[8] | |

| Dizziness/Lightheadedness | Common[8] | |

| Dry Mouth | Common[10] | |

| Serious/Rare | ||

| Positive Coombs' Test | 5% - 20%[2][11] | Develops in some patients on continued therapy.[2] |

| Hemolytic Anemia | Rare[5] | A clinically significant but infrequent complication. |

| Hepatotoxicity | Rare[5] | Can manifest as elevated liver enzymes. |

| Lupus-like Syndrome | Rare[5] | |

| Myocarditis | Rare[5] | |

| Pancreatitis | Rare[5] | |

| Table 3: Incidence and Profile of Adverse Effects Associated with this compound. |

Experimental Protocols

The understanding of this compound's mechanism of action and its clinical effects is built upon a foundation of preclinical and clinical research. This section details the methodologies of key experiments.

Preclinical Evaluation in Animal Models

Objective: To determine the antihypertensive efficacy and mechanism of action of a test compound in an animal model of hypertension.

Animal Model: Spontaneously Hypertensive Rats (SHR) are a commonly used genetic model of essential hypertension.[4]

Protocol:

-

Animal Acclimatization: Male SHRs (12-16 weeks old) are housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle, with ad libitum access to standard chow and water.[4]

-

Drug Administration: The test compound (e.g., this compound) is dissolved in a suitable vehicle (e.g., 0.9% saline) and administered daily via oral gavage for a specified period (e.g., 4 weeks). A vehicle control group receives the vehicle alone.[4]

-

Blood Pressure Measurement:

-

Non-invasive (Tail-cuff method): Rats are placed in a restrainer, and a cuff with a pulse sensor is attached to the base of the tail. The cuff is automatically inflated and deflated, and systolic blood pressure, diastolic blood pressure, and heart rate are recorded. Measurements are taken at baseline and at regular intervals throughout the study (e.g., weekly).[4]

-

Invasive (Direct Arterial Cannulation): For continuous and more accurate measurements, rats are anesthetized, and a catheter is surgically inserted into the carotid or femoral artery. The catheter is connected to a pressure transducer to record hemodynamic parameters.[12]

-

-

Data Analysis: Data are presented as mean ± standard error of the mean (SEM). Statistical significance is determined using appropriate tests, such as ANOVA followed by a post-hoc test. A p-value < 0.05 is considered statistically significant.[4]

Isolated Tissue Bath Experiments

Objective: To assess the effect of this compound and its metabolites on vascular smooth muscle contractility.

Protocol:

-

Tissue Preparation: A segment of a blood vessel (e.g., rat aorta or mesenteric artery) is carefully dissected and mounted in an isolated tissue bath chamber containing a physiological salt solution (PSS) at 37°C and aerated with 95% O2 and 5% CO2.[13][14]

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with the PSS being replaced every 15-20 minutes.[13]

-

Contraction Induction: A contractile agent (e.g., phenylephrine (B352888) or high potassium solution) is added to the bath to induce a stable contraction.[13]

-

Drug Application: Increasing concentrations of the test compound (e.g., α-methylnorepinephrine) are cumulatively added to the bath, and the resulting relaxation or further contraction is recorded.

-

Data Analysis: Concentration-response curves are generated to determine the potency (EC50) and efficacy (Emax) of the compound.

Measurement of Norepinephrine (B1679862) Release

Objective: To determine the effect of this compound's active metabolite on norepinephrine release from sympathetic nerve terminals.

Methodology: In vivo microdialysis is a technique used to measure extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Protocol:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., the hypothalamus).

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow flow rate (e.g., 0.5-2.0 µL/min).

-

Dialysate Collection: The perfusate (dialysate), now containing neurotransmitters that have diffused across the probe's semi-permeable membrane, is collected at regular intervals.

-

Analysis: The concentration of norepinephrine in the dialysate is quantified using a highly sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Chemical Synthesis of this compound

One synthetic route to this compound starts from 4-hydroxy-3-methoxy phenylacetone (B166967).[15]

Protocol:

-

Reaction with Ammonium (B1175870) Chloride and Potassium Cyanide: 4-hydroxy-3-methoxy phenylacetone is reacted with ammonium chloride followed by potassium cyanide to form an α-amino nitrile compound.[15]

-

Separation of L-isomer: The L-isomer is separated from the racemic mixture using camphorsulfonic acid.[15]

-

Hydrolysis: The isolated L-isomer is then treated with sulfuric acid to hydrolyze the nitrile group to a carboxylic acid, yielding this compound.[15]

References

- 1. This compound for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. INCIDENCE OF A POSITIVE DIRECT COOMBS TEST IN PATIENTS ON α-METHYLDOPA | Semantic Scholar [semanticscholar.org]

- 3. Preparation of (R) and (S) alpha this compound from a chiral hydantoin containing the alpha phenylethyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Prevalence of drug-induced immunologic changes in hypertensive Jamaicans [pubmed.ncbi.nlm.nih.gov]

- 6. This compound for primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound supplement for resistant essential hypertension: a prospective randomized placebo control crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | Side Effects, Dosage, Uses, and More [healthline.com]

- 9. Aspects of tolerability of centrally acting antihypertensive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cdn.amegroups.cn [cdn.amegroups.cn]

- 13. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

Methyldopa's Effects on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyldopa, a centrally-acting alpha-2 adrenergic agonist, has been a cornerstone in the management of hypertension, particularly in specific patient populations such as pregnant women.[1] Its primary therapeutic effect stems from its intricate interactions within the central nervous system (CNS), leading to a reduction in sympathetic outflow and subsequent decrease in blood pressure.[2][3] This technical guide provides an in-depth exploration of the multifaceted effects of this compound on the CNS. It delineates the drug's mechanism of action, detailing its metabolic conversion to the active metabolite, alpha-methylnorepinephrine, and its subsequent engagement with alpha-2 adrenergic receptors.[4][5] Furthermore, this document summarizes the quantitative effects of this compound on key CNS parameters from various preclinical and clinical studies, presents detailed experimental protocols from pivotal research, and visualizes the core signaling pathways and experimental workflows. The comprehensive data and visualizations aim to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's neuropharmacology, facilitating further research and development in this area.

Mechanism of Action in the Central Nervous System

This compound exerts its antihypertensive effects primarily through its actions within the central nervous system.[6] The molecule itself is a prodrug that, being an analog of L-DOPA, readily crosses the blood-brain barrier via an active amino acid transporter.[1][7]

Once in the CNS, this compound undergoes a two-step enzymatic conversion:

-

Decarboxylation: Aromatic L-amino acid decarboxylase (AADC) converts this compound to alpha-methyldopamine (B1210744).[4]

-

Hydroxylation: Dopamine β-hydroxylase (DBH) then converts alpha-methyldopamine to alpha-methylnorepinephrine.[4]

Alpha-methylnorepinephrine is the active metabolite and acts as a potent agonist for presynaptic alpha-2 adrenergic receptors in the brainstem.[3][4] This agonistic activity leads to the inhibition of adrenergic neuronal outflow.[8] By stimulating these inhibitory autoreceptors, alpha-methylnorepinephrine effectively mimics the action of norepinephrine (B1679862), leading to a decrease in the release of norepinephrine from presynaptic neurons. This reduction in sympathetic tone results in decreased peripheral vascular resistance and a lowering of blood pressure.[2][8]

The mechanism is often referred to as the "false neurotransmitter" hypothesis, where the less potent alpha-methylnorepinephrine is released in place of the more potent endogenous neurotransmitter, norepinephrine.[5] this compound has also been shown to cause a net reduction in the tissue concentration of serotonin, dopamine, norepinephrine, and epinephrine.[9]

Signaling Pathway of this compound in the CNS

Quantitative Data on CNS Effects

The following tables summarize quantitative data from various preclinical and clinical studies investigating the effects of this compound on the central nervous system.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Reference |

| Bioavailability (oral) | ~25% (range 8-62%) | Human | [10] |

| Time to Peak Plasma Concentration (oral) | 3 to 6 hours | Human | [2] |

| Half-life (alpha-phase) | 0.21 hours (range 0.16-0.26) | Human | [10] |

| Half-life (beta-phase) | 1.28 hours (range 1.02-1.69) | Human | [10] |

| Volume of Distribution (central) | 0.23 L/kg (range 0.19-0.32) | Human | [10] |

| Volume of Distribution (total) | 0.60 L/kg (range 0.41-0.72) | Human | [10] |

| Plasma Protein Binding | <15% | Human | [10] |

Table 2: Preclinical Studies on CNS Effects of this compound

| Animal Model | Dosage | Route | Duration | Observed CNS Effect | Reference |

| Rat | 200 mg/kg | Intraperitoneal | Single dose | 25% reduction in intrasynaptosomal 5-HT; 15% reduction in 5-HT synthesis. | [11] |

| Dog | 100 mg/kg, twice daily | Oral | 3 days | Significant decrease in mean blood pressure and heart rate. | [12] |

| Cat | 100 mg/kg | Intravenous | Single dose | Progressive reduction of both early (spinal) and late (supraspinal) components of evoked potential in the splanchnic nerve. | [6] |

| Spontaneously Hypertensive Rat | 5 g/L in drinking water | Oral | 15 days | Lower total number of entries and less time spent in open arms of elevated plus-maze. | [13] |

| Mouse | 50-200 mg/kg | Intraperitoneal | Single dose | Abolished high-affinity binding to α2-receptor sites. | [14] |

Table 3: Clinical Studies and Observed CNS Side Effects

| Study Population | Dosage | Duration | CNS Side Effects and Incidence | Reference |

| Hypertensive Patients (N=595) | 500-2250 mg/day | Varied | Drowsiness, fatigue, lethargy, depression. | [8] |

| Hypertensive Patients | Not specified | Not specified | Dizziness (up to 19%), insomnia (<5%), general fatigue (1-10%), headache (2%). | [15] |

| Pregnant Women with Hypertension (N=100) | Not specified | Not specified | Side effects leading to withdrawal were not significantly different from the comparator (oxprenolol). | [16] |

| Pregnant Women with Chronic Hypertension (N=25) | Not specified | Duration of pregnancy | Specific CNS side effects not detailed, but treatment was generally well-tolerated. | [17] |

Experimental Protocols

In Vivo Electrophysiological Recording in Anesthetized Cats

-

Objective: To evaluate the influence of this compound on spinal and supraspinal sympathetic reflexes.[6]

-

Animal Model: Anesthetized cats.

-

Surgical Preparation:

-

Anesthesia induction and maintenance.

-

Tracheotomy and artificial respiration.

-

Cannulation of a femoral artery for blood pressure monitoring.

-

Laminectomy to expose the splanchnic nerve.

-

Isolation and sectioning of an intercostal nerve for stimulation.

-

-

Experimental Procedure:

-

Stimulation of the central end of the sectioned intercostal nerve with electrical pulses.

-

Recording of the evoked potentials from the splanchnic nerve. The response typically consists of an early, short-latency component (spinal reflex) and a late, longer-latency component (supraspinal reflex).

-

Intravenous administration of this compound (100 mg/kg).

-

Continuous recording of the evoked potentials and systemic blood pressure to observe the progressive effects of the drug.

-

-

Data Analysis: Measurement of the amplitude and latency of the early and late components of the evoked potential before and after this compound administration.

Radioligand Binding Assay for Alpha-2 Adrenergic Receptors in Mouse Brain

-

Objective: To investigate the effect of this compound on α1- and α2-noradrenergic receptor binding sites in the brain.[14]

-

Animal Model: Adult male mice.

-

Drug Administration: Intraperitoneal injection of α-methyldopa (50-200 mg/kg).

-

Tissue Preparation:

-

Euthanasia of mice at a specified time after drug administration.

-

Rapid removal and dissection of the brain.

-

Homogenization of the brain tissue in an appropriate buffer.

-

Centrifugation to obtain a crude membrane preparation.

-

-

Binding Assay:

-

Incubation of the membrane preparation with a radiolabeled ligand specific for the receptor of interest (e.g., [3H]clonidine for α2-receptors).

-

Incubation is performed in the presence and absence of a high concentration of an unlabeled competitor to determine non-specific binding.

-

Separation of bound and free radioligand by rapid filtration.

-

Quantification of the radioactivity on the filters using liquid scintillation counting.

-

-

Data Analysis: Scatchard analysis to determine the maximal binding capacity (Bmax) and the dissociation constant (Kd) of the radioligand to the receptors in control and this compound-treated animals.

Experimental Workflow for Radioligand Binding Assay

Neurological and Psychological Effects

This compound is associated with a range of central nervous system side effects, which can be broadly categorized as neurological and psychological.

Neurological Effects

Common neurological side effects include:

-

Sedation and Drowsiness: This is one of the most frequently reported side effects, particularly at the beginning of therapy or after a dose increase.[15][18]

-

Dizziness and Lightheadedness: These symptoms can be pronounced, especially upon standing (orthostatic hypotension).[18]

-

Headache and Weakness: Often reported as early and transient symptoms.[9]

-

Extrapyramidal Symptoms: Rarely, involuntary choreoathetotic movements have been observed, particularly in patients with severe bilateral cerebrovascular disease.

Psychological Effects

Psychological side effects, while less common, can be significant:

-

Depression: this compound has been associated with the development or exacerbation of depression.[8]

-

Anxiety and Nightmares: Some patients report experiencing anxiety and vivid dreams.

-

Cognitive Impairment: Decreased mental acuity has been noted in some individuals.

-

Mild Psychoses: Reversible mild psychoses have been reported, although this is a rare occurrence.

Conclusion

This compound's impact on the central nervous system is profound and forms the basis of its therapeutic efficacy in hypertension. Its conversion to the active metabolite, alpha-methylnorepinephrine, and subsequent stimulation of central alpha-2 adrenergic receptors, leads to a well-characterized reduction in sympathetic outflow. While effective, its use is accompanied by a spectrum of CNS-related side effects, ranging from common sedation and dizziness to less frequent but serious psychological disturbances. The quantitative data and experimental protocols presented in this guide offer a detailed perspective for the scientific community, highlighting the intricate neuropharmacological profile of this compound. A thorough understanding of these central effects is crucial for the optimization of its clinical use and for the development of future antihypertensive agents with improved CNS tolerability. Further research is warranted to fully elucidate the molecular mechanisms underlying its adverse psychological effects and to identify patient populations at higher risk.

References

- 1. This compound | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]

- 6. Evidence for an inhibitory action of this compound on spinal sympathetic reflexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. This compound for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Tablets (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 10. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Some observations on the pharmacology of α-methyldopa - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 13. This compound | Side Effects, Dosage, Uses, and More [healthline.com]

- 14. drugs.com [drugs.com]

- 15. Randomised controlled comparative study of this compound and oxprenolol in treatment of hypertension in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Treatment of hypertension in pregnancy with this compound: a randomized double blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound (oral route, intravenous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 18. Side Effects of Aldomet (this compound): Interactions & Warnings [medicinenet.com]

In-Vitro Binding Affinity of Methyldopa to Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in-vitro binding affinity of methyldopa's metabolites to adrenergic receptors. It is designed to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Introduction

This compound is a centrally-acting antihypertensive agent that exerts its therapeutic effect after being metabolized into its active forms. The primary mechanism of action involves the conversion of this compound to α-methylnorepinephrine, which then acts as a potent agonist at α2-adrenergic receptors in the central nervous system.[1][2] This agonistic activity leads to a reduction in sympathetic outflow and a subsequent decrease in blood pressure. While the central α2-adrenergic agonism is the principal pathway for its antihypertensive effects, the metabolites of this compound also exhibit binding affinities for other adrenergic receptor subtypes, which may contribute to the overall pharmacological profile of the drug.[3] This guide focuses on the in-vitro binding characteristics of these metabolites to various adrenergic receptors.

Quantitative Binding Affinity Data

The following table summarizes the in-vitro binding affinities of this compound's key metabolites for α1, α2, and β-adrenergic receptors in rat forebrain tissue. The data is derived from competitive radioligand binding assays.

| Ligand | Receptor Subtype | Radioligand | Ki (nM) | Source |

| (-)-erythro-α-Methylnorepinephrine | α2 | [3H]clonidine | 1.5 | [3] |

| (-)-erythro-α-Methylepinephrine | α2 | [3H]clonidine | 2.5 | [3] |

| (-)-Norepinephrine | α2 | [3H]clonidine | 9.0 | [3] |

| (-)-Epinephrine | α2 | [3H]clonidine | 0.8 | [3] |

| (+/-)-α-Methyldopamine | α2 | [3H]clonidine | 150 | [3] |

| (-)-erythro-α-Methylnorepinephrine | α1 | [3H]prazosin | 300 | [3] |

| (-)-erythro-α-Methylepinephrine | α1 | [3H]prazosin | 150 | [3] |

| (-)-Norepinephrine | α1 | [3H]prazosin | 5.0 | [3] |

| (-)-Epinephrine | α1 | [3H]prazosin | 3.0 | [3] |

| (+/-)-α-Methyldopamine | α1 | [3H]prazosin | 1000 | [3] |

| (-)-erythro-α-Methylnorepinephrine | β | [3H]dihydroalprenolol | 50 | [3] |

| (-)-erythro-α-Methylepinephrine | β | [3H]dihydroalprenolol | 15 | [3] |

| (-)-Norepinephrine | β | [3H]dihydroalprenolol | 100 | [3] |

| (-)-Epinephrine | β | [3H]dihydroalprenolol | 20 | [3] |

| (+/-)-α-Methyldopamine | β | [3H]dihydroalprenolol | 2000 | [3] |

Ki (Inhibitory Constant): Represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand or other competitors.

Experimental Protocols

The quantitative data presented above was obtained through competitive radioligand binding assays. Below is a detailed methodology representative of the key experiments cited.

General Principle of Competitive Radioligand Binding Assay

Competitive radioligand binding assays are a fundamental technique used to determine the affinity of a ligand (in this case, this compound metabolites) for a receptor.[4][5] The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the target receptor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 value can then be converted to a Ki value, which represents the affinity of the unlabeled ligand for the receptor.

Materials and Reagents

-

Tissue Preparation: Rat forebrain tissue, homogenized in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligands:

-

For α1-adrenergic receptors: [3H]prazosin

-

For α2-adrenergic receptors: [3H]clonidine

-

For β-adrenergic receptors: [3H]dihydroalprenolol

-

-

Unlabeled Ligands (Competitors): (-)-erythro-α-Methylnorepinephrine, (-)-erythro-α-Methylepinephrine, (-)-Norepinephrine, (-)-Epinephrine, (+/-)-α-Methyldopamine.

-

Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl2).

-

Wash Buffer: Ice-cold Tris-HCl buffer.

-

Scintillation Cocktail.

-

Glass fiber filters.

Assay Procedure

-

Membrane Preparation:

-

Homogenize rat forebrain tissue in ice-cold lysis buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes containing the adrenergic receptors.

-

Wash the membrane pellet with fresh assay buffer and resuspend it to a specific protein concentration.

-

-

Binding Reaction:

-

In a series of tubes, add a fixed amount of the membrane preparation.

-

Add a fixed concentration of the appropriate radioligand ([3H]prazosin, [3H]clonidine, or [3H]dihydroalprenolol).

-

Add increasing concentrations of the unlabeled competitor (this compound metabolite or reference compound).

-

Include tubes for determining total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a known potent unlabeled ligand).

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

-

Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

-

Visualizations

Signaling Pathway of α-Methylnorepinephrine at α2-Adrenergic Receptors

Caption: Mechanism of action of α-methylnorepinephrine at presynaptic α2-adrenergic receptors.

Experimental Workflow for Competitive Radioligand Binding Assay

Caption: A typical workflow for a competitive radioligand binding assay.

Conclusion

The in-vitro binding data clearly demonstrates that the metabolites of this compound, particularly (-)-erythro-α-methylnorepinephrine and (-)-erythro-α-methylepinephrine, are potent and selective agonists at α2-adrenergic receptors.[1][3] Their affinity for α2 receptors is significantly higher than for α1 and β receptors, which supports the established mechanism of action for this compound's antihypertensive effects. The relatively weaker binding to other adrenergic receptor subtypes suggests that these interactions may play a minor role in the overall clinical profile of the drug. The detailed experimental protocols and workflows provided in this guide offer a practical framework for researchers investigating the adrenergic receptor binding of novel compounds.

References

- 1. Effects of this compound metabolites on amine transmitters and adrenergic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Differential competition by L-alpha-methyldopa metabolites for adrenergic receptors in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Biosynthesis of Methyldopa and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyldopa, a cornerstone in the management of hypertension, particularly in pregnant women, is a synthetic analogue of L-DOPA. While a natural biosynthetic pathway for this compound has not been identified, this technical guide explores a plausible hypothetical biosynthetic route, leveraging known enzymatic reactions. This document provides a comprehensive overview of the proposed enzymatic steps, the characteristics of the involved enzymes, and detailed experimental protocols for their study. Furthermore, it delves into the biosynthesis of key this compound derivatives, primarily focusing on its metabolic fate in biological systems. Quantitative data is presented in structured tables, and all pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers in drug development and metabolic engineering.

Introduction

This compound, chemically known as (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid, is a centrally acting alpha-2 adrenergic agonist.[1] Its therapeutic action relies on its metabolic conversion to α-methylnorepinephrine, which acts as a false neurotransmitter, leading to a reduction in sympathetic outflow and consequently lowering blood pressure.[2][3] Although this compound is produced through chemical synthesis for pharmaceutical use, understanding its potential biological synthesis is of significant interest for biocatalysis and the development of novel production methods.

This guide puts forth a hypothetical biosynthetic pathway for this compound, centered around the enzymatic alpha-methylation of L-DOPA. It further details the metabolic pathways that lead to the formation of its derivatives.

Hypothetical Biosynthesis of this compound

The proposed biosynthetic pathway for this compound commences with the readily available precursor in catecholamine synthesis, L-DOPA. The key enzymatic step is the introduction of a methyl group at the alpha-carbon of L-DOPA.

Proposed Enzymatic Pathway

The conversion of L-DOPA to this compound is hypothesized to be a single-step reaction catalyzed by a putative S-adenosylmethionine (SAM)-dependent methyltransferase, tentatively named L-DOPA α-methyltransferase .

Key Enzyme: L-DOPA α-methyltransferase (Hypothetical)

This putative enzyme belongs to the family of S-adenosylmethionine (SAM)-dependent methyltransferases. These enzymes catalyze the transfer of a methyl group from SAM to a variety of substrates, including small molecules, proteins, and nucleic acids.[4][5][6]

-

Substrates: L-DOPA and S-adenosylmethionine (SAM).

-

Products: this compound and S-adenosylhomocysteine (SAH).

-

Mechanism: The reaction likely proceeds via an SN2 nucleophilic substitution mechanism, where the alpha-carbon of L-DOPA acts as the nucleophile attacking the methyl group of SAM.[7]

Biosynthesis of this compound Derivatives

In biological systems, this compound is metabolized to form several derivatives. The most significant pathway involves O-methylation, catalyzed by Catechol-O-methyltransferase (COMT).

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. tandfonline.com [tandfonline.com]

- 4. biochemistry.ucla.edu [biochemistry.ucla.edu]

- 5. S-adenosylmethionine-dependent methyltransferases : structures and functions | Semantic Scholar [semanticscholar.org]

- 6. Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methyldopa's Role as a False Neurotransmitter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyldopa is a centrally-acting antihypertensive agent that has been in clinical use for decades. Its primary mechanism of action involves its metabolic conversion to a "false neurotransmitter," which ultimately leads to a reduction in sympathetic outflow from the central nervous system (CNS). This guide provides an in-depth technical overview of the core principles underlying this compound's function as a false neurotransmitter, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Mechanism of Action: The False Neurotransmitter Hypothesis